
2,5,beta-Trimethoxy-4-bromophenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5,beta-Trimethoxy-4-bromophenethylamine is an organic compound belonging to the class of phenethylamines It is structurally characterized by a bromine atom and three methoxy groups attached to a phenethylamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,beta-Trimethoxy-4-bromophenethylamine typically involves the bromination of 2,5-dimethoxyphenethylamine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually performed in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2,5,beta-Trimethoxy-4-bromophenethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming 2,5,beta-Trimethoxyphenethylamine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2,5,beta-Trimethoxyphenethylamine.
Substitution: Various substituted phenethylamine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, including its psychoactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,5,beta-Trimethoxy-4-bromophenethylamine involves its interaction with serotonin receptors in the brain. It acts as a partial agonist at the 5-hydroxytryptamine-2A (5-HT2A), 5-hydroxytryptamine-2B (5-HT2B), and 5-hydroxytryptamine-2C (5-HT2C) receptors . This interaction leads to altered neurotransmitter release and changes in perception, mood, and cognition.
Vergleich Mit ähnlichen Verbindungen
2,5,beta-Trimethoxy-4-bromophenethylamine is similar to other phenethylamine derivatives, such as:
2,5-Dimethoxy-4-bromophenethylamine: Known for its psychoactive effects and used recreationally.
2,5-Dimethoxy-4-iodophenethylamine: Another psychoactive compound with similar properties.
2,5-Dimethoxy-4-methylphenethylamine: Differing by the presence of a methyl group instead of a bromine atom.
The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological profile and chemical reactivity.
Eigenschaften
CAS-Nummer |
98537-42-9 |
|---|---|
Molekularformel |
C11H16BrNO3 |
Molekulargewicht |
290.15 g/mol |
IUPAC-Name |
2-(4-bromo-2,5-dimethoxyphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C11H16BrNO3/c1-14-9-5-8(12)10(15-2)4-7(9)11(6-13)16-3/h4-5,11H,6,13H2,1-3H3 |
InChI-Schlüssel |
FYTLQNZPDWLGNU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1C(CN)OC)OC)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


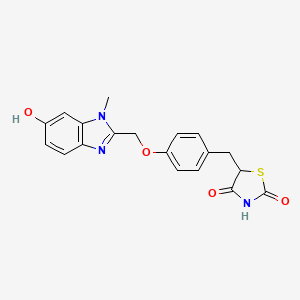
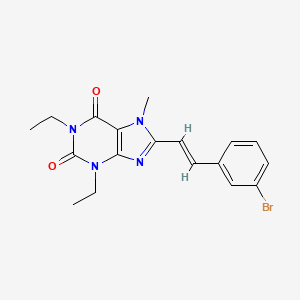
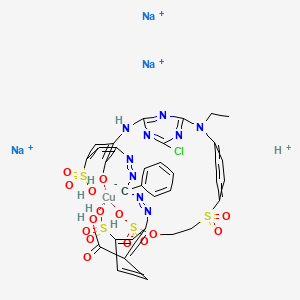
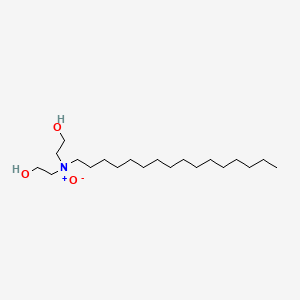


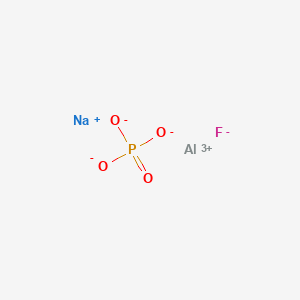
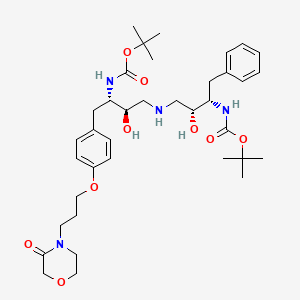
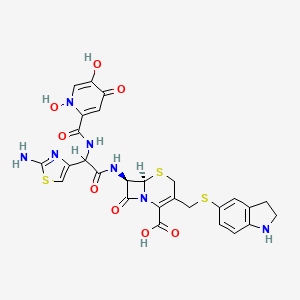
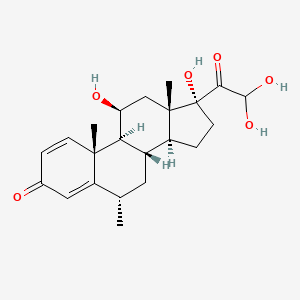
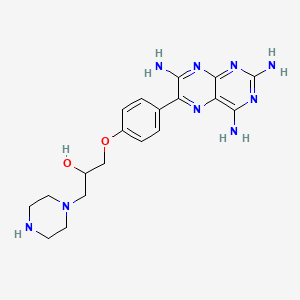
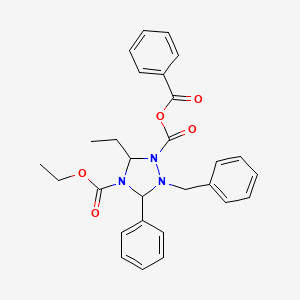
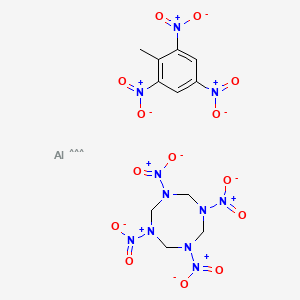
![N-(6-benzamido-8,15,31,38-tetraoxo-18,28-diazadodecacyclo[22.21.1.03,19.04,17.07,16.09,14.020,46.025,45.027,43.029,42.030,39.032,37]hexatetraconta-1(46),2,4,6,9,11,13,16,19,21,23,25(45),26,29,32,34,36,39,41,43-icosaen-40-yl)benzamide](/img/structure/B12775891.png)
